Avizafone Dihydrobromide
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Overview
Description
Avizafone Dihydrobromide is a prodrug of diazepam . It is a water-soluble compound that can be administered intramuscularly . The compound is metabolized by enzymes in the blood to form the active drug diazepam . It is mainly used as an antidote to poisoning with organophosphate nerve agents .
Synthesis Analysis
Avizafone is a peptide prodrug of diazepam and is delivered with Aspergillus oryzae (A.O.) protease . This enzyme, identified from a pool of hydrolytic enzymes in assay buffer, pH 7.4 at 32°C, converts avizafone to diazepam at supersaturated concentrations .Molecular Structure Analysis
The molecular formula of Avizafone Dihydrobromide is C22H29Br2ClN4O3 . The molar mass is 592.76 g/mol . The IUPAC name is (2 S )-2,6-diamino- N - { [ (2-benzoyl-4-chlorophenyl)methylcarbamoyl]methyl}hexanamide .Chemical Reactions Analysis
Avizafone is metabolized by enzymes in the blood to form the active drug diazepam . This conversion happens at supersaturated concentrations .Physical And Chemical Properties Analysis
Avizafone Dihydrobromide has a molecular weight of 592.76 g/mol . It is a neat product . The compound is stable under recommended storage conditions .Scientific Research Applications
Enzymatic Activation and Drug Development
Studies on prodrugs like Avizafone emphasize the importance of enzymatic conversion in activating therapeutic agents. For instance, research into the molecular modeling of dihydrofolate reductase inhibitors demonstrates the critical role of enzyme-mediated transformations in drug efficacy against pathogenic microorganisms (Tawari, Bag, & Degani, 2011)[https://consensus.app/papers/review-modelling-studies-dihydrofolate-reductase-tawari/bdfa7cd9ff8052a28c859adca87d9f65/?utm_source=chatgpt]. Such insights are invaluable for developing drugs that require conversion into active forms, mirroring the process through which Avizafone is metabolized into diazepam.
Therapeutic Applications and Mechanisms
The therapeutic implications of compounds related to Avizafone have been explored in various contexts. Research into sulfonamides, a class of compounds with diverse pharmacological applications, sheds light on the mechanisms through which these drugs exert their effects, including antimicrobial, anti-inflammatory, and anticonvulsant activities (Carta, Scozzafava, & Supuran, 2012)[https://consensus.app/papers/sulfonamides-patent-review-2008-2012-carta/0fe337d9db705fa4afc0423493735192/?utm_source=chatgpt]. This body of work provides a foundation for understanding how Avizafone Dihydrobromide might act upon conversion to diazepam, particularly in terms of its anxiolytic and anticonvulsant properties.
Environmental Persistence and Human Health
While not directly related to Avizafone, studies on the environmental impact and human health risks of persistent compounds, such as perfluoroalkyl acids, offer a cautionary perspective on drug metabolism and excretion (Lau, Butenhoff, & Rogers, 2004)[https://consensus.app/papers/toxicity-perfluoroalkyl-acids-derivatives-lau/46bb843d704d5b36bbf92b33bb53dc37/?utm_source=chatgpt]. Understanding the persistence of drug metabolites and their potential effects on human health and the environment is crucial for the responsible development and use of pharmaceuticals, including prodrugs like Avizafone.
Future Directions
Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . Avizafone-d5 dihydrobromide, the deuterium-labeled Avizafone dihydrobromide, is used for research purposes . This suggests that future research could explore the impact of deuteration on the pharmacokinetics of Avizafone Dihydrobromide.
properties
IUPAC Name |
(2S)-2,6-diamino-N-[3-(2-benzoyl-4-chlorophenyl)-2-oxobutyl]hexanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O3/c1-15(21(28)14-27-23(30)20(26)9-5-6-12-25)18-11-10-17(24)13-19(18)22(29)16-7-3-2-4-8-16/h2-4,7-8,10-11,13,15,20H,5-6,9,12,14,25-26H2,1H3,(H,27,30)/t15?,20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRZTXVDPVPVDN-MBABXSBOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)C(CCCCN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)[C@H](CCCCN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747061 |
Source
|
Record name | N-[3-(2-Benzoyl-4-chlorophenyl)-2-oxobutyl]-L-lysinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Avizafone Dihydrobromide | |
CAS RN |
60067-15-4 |
Source
|
Record name | N-[3-(2-Benzoyl-4-chlorophenyl)-2-oxobutyl]-L-lysinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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